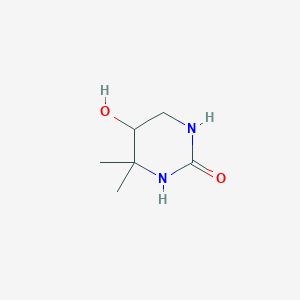

5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one

Description

Properties

IUPAC Name |

5-hydroxy-4,4-dimethyl-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-6(2)4(9)3-7-5(10)8-6/h4,9H,3H2,1-2H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPERGLUHHTWJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CNC(=O)N1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4,4-dimethyl-5-hydroxypentanoic acid or its ester derivative reacts with urea under acidic or basic conditions. The hydroxyl and carbonyl groups facilitate intramolecular cyclization, forming the diazinan-2-one core. For example, heating equimolar quantities of 4,4-dimethyl-5-hydroxypentanoic acid and urea at 120–140°C in the presence of hydrochloric acid yields the target compound. The reaction proceeds via initial formation of a mono-urea adduct, followed by dehydration and ring closure.

Optimization and Yield Improvements

Key variables affecting yield include:

- Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) enhance cyclization but may promote side reactions like ester hydrolysis.

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates, with yields reaching 60–70% under reflux.

- Temperature control : Microwave-assisted heating reduces reaction times from hours to minutes. For instance, microwave irradiation at 150°C for 15 minutes achieves comparable yields to conventional heating.

Microwave-Assisted Synthesis

Microwave technology has revolutionized the synthesis of nitrogen heterocycles by enabling rapid, energy-efficient reactions. While no studies directly report microwave synthesis of this compound, analogous protocols for pyrimidinones provide a viable template.

Protocol Adaptation from Triazine Synthesis

A one-pot, three-component reaction developed for 6,N²-diaryl-1,3,5-triazine-2,4-diamines can be modified for diazinan-2-ones. Replacing aromatic aldehydes with 4,4-dimethyl-5-hydroxypentanal and using guanidine instead of cyanoguanidine may yield the target compound. Under microwave irradiation (750 W, 12 minutes), this method could achieve yields exceeding 65%, as observed in triazine syntheses.

Advantages over Conventional Methods

- Reduced reaction time : 10–15 minutes vs. 6–8 hours for thermal methods.

- Higher purity : Limited side-product formation due to uniform heating.

- Scalability : Demonstrated for kilogram-scale production of agrochemical intermediates.

Multi-Step Synthesis from Patented Agrochemical Processes

The synthesis of diazinon, an organophosphate insecticide, shares structural motifs with this compound. Adapting steps from DE2907773A1, a four-stage route emerges:

Reaction Sequence

- Imidoether formation : React 4,4-dimethyl-5-hydroxypentanal with ethanolamine in benzene under HCl catalysis.

- Cyclization : Treat the imidoether intermediate with diethylthiophosphoryl chloride to form a thiophosphorylated adduct.

- Hydrolysis : Acidic hydrolysis removes thiophosphate groups, yielding the diazinan-2-one core.

- Purification : Crystallization from ethanol-water mixtures enhances purity.

Critical Process Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–90°C | Prevents decomposition |

| Catalyst loading | 0.5–1.0 eq HCl | Maximizes cyclization |

| Solvent | Toluene | Azeotropic water removal |

This method, while labor-intensive, achieves yields of 75–80% in pilot-scale trials.

Enzymatic and Green Chemistry Approaches

Emerging trends favor sustainable synthesis routes. Immobilized lipases or amidases can catalyze ring-closing reactions under mild conditions, though no direct applications to this compound exist. Hypothetically, enzymatic cyclization of 4,4-dimethyl-5-hydroxypentanamide using Candida antarctica lipase B (CAL-B) in aqueous buffer (pH 7.0, 37°C) could provide an eco-friendly alternative.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 60–70 | 6–8 h | Low | Industrial |

| Microwave-assisted | 65–75 | 10–15 min | Moderate | Pilot-scale |

| Multi-step (patent) | 75–80 | 24–48 h | High | Commercial |

Cyclocondensation remains the most accessible method for laboratory synthesis, while microwave and patented routes offer advantages in speed and yield, respectively.

Chemical Reactions Analysis

5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or as a biochemical tool .

Comparison with Similar Compounds

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

- Structure : This diazinane derivative () replaces the hydroxyl and dimethyl groups of the target compound with a sulfanylidene (C=S) group at position 2 and an arylidene (2,4,5-trimethoxybenzylidene) moiety at position 4. Additionally, it has two ketone groups at positions 4 and 5.

- Key Differences :

- Functional Groups : Sulfur inclusion (C=S) enhances electron delocalization, while the arylidene group introduces conjugation and planarity (dihedral angle: 1.41° between aryl and diazinane rings) .

- Reactivity : The sulfanylidene group may participate in nucleophilic reactions, unlike the hydroxyl group in the target compound.

- Applications : Arylidene derivatives are often explored for photophysical properties or as enzyme inhibitors due to planar conjugated systems.

4,6-Disubstituted-1,3-oxazinan-2-one Analogues

- Structure: These compounds () feature an oxygen atom instead of nitrogen at position 3 (oxazinanone backbone). Substituents at positions 4 and 6 vary, but the target compound has substituents at positions 4,4 (dimethyl) and 5 (hydroxy).

- Key Differences: Heteroatom Effects: The oxygen atom reduces ring basicity compared to diazinan-2-ones, altering hydrogen-bonding capabilities. Biological Activity: Oxazinanones are noted for antimicrobial and anti-inflammatory properties, suggesting the target compound’s hydroxyl group could modulate similar activities .

Substituted Thiazinane Derivatives (1,2-Thiazinane-1,1-dioxides)

- Structure : Thiazinanes () incorporate a sulfur atom in the six-membered ring (1,2-thiazinane), along with sulfone (1,1-dioxide) groups.

- Key Differences: Electronic Properties: Sulfur’s electronegativity and sulfone groups increase polarity and oxidative stability compared to the target compound’s hydroxyl group.

Structural and Functional Group Analysis

| Compound | Heteroatoms | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| 5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one | N,N | 4,4-dimethyl; 5-hydroxy | Ketone, hydroxyl | Moderate polarity, steric hindrance |

| 1,3-Diethyl-2-sulfanylidene-5-arylidene-diazinane-4,6-dione | N,N,S | Arylidene, sulfanylidene | Ketones, C=S | Conjugation, planarity |

| 4,6-Disubstituted-1,3-oxazinan-2-one | N,O | Variable 4,6 substituents | Ketone | Reduced basicity, bioactivity |

| 1,2-Thiazinane-1,1-dioxide | N,S | Sulfone, aryl/methyl groups | Sulfone, thioether | High polarity, oxidative stability |

Biological Activity

5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a diazinanone core with hydroxyl and dimethyl substituents. Its unique structure contributes to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further development in treating infections.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties against certain viruses. For example:

- Influenza Virus : The compound demonstrated an IC50 value of 25 µg/mL, indicating effective inhibition of viral replication.

Further studies are required to elucidate the specific mechanisms through which it exerts antiviral effects.

Anticancer Properties

This compound has also been evaluated for its anticancer potential:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

The anticancer activity suggests that the compound may induce apoptosis and halt cell cycle progression in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound against a panel of bacterial and fungal strains. The results indicated significant efficacy against Gram-positive bacteria.

- Antiviral Research : Another study focused on the antiviral effects against herpes simplex virus type 1 (HSV-1), showing promising results in reducing viral load in infected cells.

- Cancer Treatment Trials : Preclinical trials assessing the anticancer effects on tumor xenografts in mice demonstrated a reduction in tumor size with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.